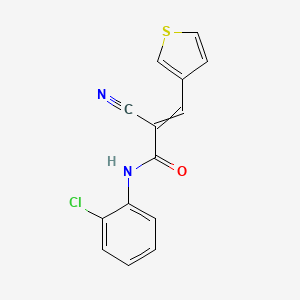

N-(2-chlorophenyl)-2-cyano-3-(thiophen-3-yl)prop-2-enamide

Description

N-(2-chlorophenyl)-2-cyano-3-(thiophen-3-yl)prop-2-enamide is a synthetic acrylamide derivative characterized by a 2-cyano-3-arylprop-2-enamide scaffold. The compound features a 2-chlorophenyl group attached to the amide nitrogen and a thiophen-3-yl moiety at the β-position of the acrylamide backbone. The thiophene ring introduces sulfur-based electronic effects, while the 2-chlorophenyl substituent contributes to lipophilicity and steric bulk.

Properties

IUPAC Name |

N-(2-chlorophenyl)-2-cyano-3-thiophen-3-ylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN2OS/c15-12-3-1-2-4-13(12)17-14(18)11(8-16)7-10-5-6-19-9-10/h1-7,9H,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLIAZLZCBWFHEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C(=CC2=CSC=C2)C#N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(2-chlorophenyl)-2-cyano-3-(thiophen-3-yl)prop-2-enamide typically involves a multi-step process. One common method includes the reaction of 2-chlorobenzaldehyde with malononitrile and thiophene-3-carboxaldehyde under basic conditions to form the desired product. The reaction conditions often involve the use of a base such as sodium ethoxide or potassium carbonate, and the reaction is carried out in a solvent like ethanol or methanol. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and safety.

Chemical Reactions Analysis

N-(2-chlorophenyl)-2-cyano-3-(thiophen-3-yl)prop-2-enamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group or the chlorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.

Addition: The compound can participate in addition reactions with electrophiles or nucleophiles, forming various addition products.

Scientific Research Applications

N-(2-chlorophenyl)-2-cyano-3-(thiophen-3-yl)prop-2-enamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: The compound is used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-(2-chlorophenyl)-2-cyano-3-(thiophen-3-yl)prop-2-enamide exerts its effects involves interactions with specific molecular targets and pathways. For example, its potential anticancer activity may involve the inhibition of certain enzymes or signaling pathways that are crucial for cancer cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of 2-cyano-3-arylprop-2-enamides, which exhibit diverse pharmacological and physicochemical properties depending on substituent variations. Below is a comparative analysis with structurally analogous compounds:

Table 1: Structural and Physicochemical Comparison of Selected 2-Cyano-3-arylprop-2-enamides

*Calculated based on molecular formulas.

Key Observations

The cyano group stabilizes the acrylamide backbone via resonance . Electron-Donating Groups (e.g., OMe, OH): Methoxy and hydroxy groups (as in 5b and the fluorophenyl derivative) enhance hydrogen-bonding capacity, favoring crystallinity and solubility . Heterocycles: Thiophene (target compound) vs. furan () alters electronic properties—thiophene’s sulfur atom provides stronger π-accepting ability, which may influence binding to biological targets .

Synthetic Yields :

- Substituents with electron-donating properties (e.g., 4-methoxyphenyl in 5b) correlate with higher yields (90%) compared to electron-withdrawing groups (63% for 5c), likely due to improved reaction kinetics .

Biological Implications :

- Sulfamoyl groups (5b, 5c) are associated with antimicrobial activity, while thiophene/furan moieties may target enzymes with aromatic stacking pockets (e.g., kinases) .

Crystallography and Hydrogen Bonding

Compounds like (2Z)-3-(2,4-dichlorophenyl)-3-hydroxy-N-phenylprop-2-enethioamide () highlight the role of hydrogen bonding in crystal packing. The target compound’s thiophene and chlorophenyl groups may form C–H···π or halogen bonds, influencing solid-state stability .

Biological Activity

N-(2-chlorophenyl)-2-cyano-3-(thiophen-3-yl)prop-2-enamide (CAS No. 890753-61-4) is an organic compound notable for its diverse biological activities, particularly in the realms of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Properties

The compound consists of a chlorophenyl group, a cyano group, and a thiophene ring. Its molecular formula is with a molecular weight of 288.75 g/mol. The structural formula can be represented as follows:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values vary depending on the strain but generally fall within the range of 10 to 50 µg/mL.

Anticancer Properties

The compound has been investigated for its anticancer potential, particularly regarding its ability to inhibit cancer cell proliferation. Studies have shown that it can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the inhibition of key signaling pathways such as the PI3K/Akt pathway, which is crucial for cell survival and growth.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Enzyme Inhibition | Inhibits specific enzymes related to cancer progression |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The compound inhibits enzymes involved in cellular proliferation and survival.

- Signal Transduction Pathways : It modulates key signaling pathways that regulate apoptosis and cell cycle progression.

- Reactive Oxygen Species (ROS) : The compound may induce oxidative stress in cancer cells, leading to cell death.

Case Studies

Several case studies have explored the efficacy of this compound:

- Breast Cancer Study : A study conducted on MCF-7 breast cancer cells showed that treatment with the compound resulted in a significant reduction in cell viability (up to 70% at 50 µM concentration), highlighting its potential as a therapeutic agent against breast cancer.

- Bacterial Resistance : In another study focusing on antibiotic-resistant bacterial strains, this compound demonstrated synergistic effects when combined with conventional antibiotics, suggesting its role as an adjuvant therapy.

Comparative Analysis

When compared to similar compounds such as N-(4-chlorophenyl)-2-cyano-3-(thiophen-2-yl)prop-2-enamide and N-(2-chlorophenyl)-2-cyano-3-(furan-3-yl)prop-2-enamide, this compound exhibits superior antimicrobial and anticancer activities. This can be attributed to the unique structural features provided by the thiophene ring and cyano group.

Table 2: Comparison of Similar Compounds

| Compound Name | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | High | High |

| N-(4-chlorophenyl)-2-cyano-3-(thiophen-2-yl)prop-2-enamide | Moderate | Moderate |

| N-(2-chlorophenyl)-2-cyano-3-(furan-3-yl)prop-2-enamide | Low | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.